2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
The compound contains several functional groups and structural features that are common in organic chemistry. It has a benzene sulfonamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity . The compound also contains a 1,3-benzothiadiazol group, which is a type of heterocyclic compound that often exhibits interesting chemical properties .
Molecular Structure Analysis
The compound contains a cyclopropyl group, which is a three-membered carbon ring. These types of rings are known to have significant ring strain, which can affect the compound’s reactivity . The compound also contains a 1,3-benzothiadiazol ring, which is aromatic and therefore relatively stable .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the sulfonamide could increase the compound’s solubility in water .Scientific Research Applications
Antimicrobial and Antiproliferative Agents Sulfonamide derivatives, including various biologically active moieties such as thiazoles and imidazo[2,1-b]thiazoles, have been synthesized and evaluated for their cytotoxic activities against different human cell lines, including lung (A-549) and liver (HepG2) carcinoma cells, as well as for their antimicrobial properties. Some compounds demonstrated significant cytotoxic activity, indicating their potential as antimicrobial and antiproliferative agents (El-Gilil, 2019).
Anticonvulsant Agents Sulfonamide derivatives have also been explored for their anticonvulsant activity. For instance, certain sulfonamide thiazole moieties synthesized through reactions with various compounds demonstrated protective effects against picrotoxin-induced convulsions, highlighting their potential as anticonvulsant agents (Farag et al., 2012).
Cyclooxygenase-2 Inhibitors Sulfonamide-containing 1,5-diarylpyrazole derivatives have been prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2), both in vitro and in vivo. This research led to the identification of potent and selective COX-2 inhibitors, which are crucial for the treatment of conditions like rheumatoid arthritis and osteoarthritis, demonstrating the significance of sulfonamide derivatives in developing anti-inflammatory drugs (Penning et al., 1997).
Antiviral Activity The synthesis of sulfonamide derivatives has extended into antiviral research, where certain compounds exhibited anti-tobacco mosaic virus activity, indicating the potential of sulfonamide derivatives in the development of antiviral agents (Chen et al., 2010).
Mechanism of Action
Target of Action
The primary targets of the compound 2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide are currently unknown. This compound may interact with multiple receptors, similar to other bioactive aromatic compounds .
Mode of Action
It is likely that this compound interacts with its targets in a way that induces changes in cellular processes .
Biochemical Pathways
Given the potential broad-spectrum biological activities of similar compounds , it is plausible that this compound could affect multiple pathways, leading to diverse downstream effects.
Result of Action
Based on the biological activities of similar compounds , it is possible that this compound could have a range of effects, potentially including antiviral, anti-inflammatory, and anticancer activities.
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide are not fully understood due to the limited available research. It is known that the compound is an important boronic acid derivative, which was obtained by a five-step substitution reaction . Its structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that the compound’s structure was geometrically optimized at the DFT/B3LYP/6-311+G (2d, p) level
Properties
IUPAC Name |
2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S2/c18-14-5-1-4-8-17(14)26(22,23)19-11-12-20-15-6-2-3-7-16(15)21(13-9-10-13)27(20,24)25/h1-8,13,19H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIJSRYCGGGKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNS(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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